![molecular formula C16H10BrN B8090131 8-bromo-11H-benzo[a]carbazole](/img/structure/B8090131.png)
8-bromo-11H-benzo[a]carbazole
Overview
Description
8-bromo-11H-benzo[a]carbazole is a useful research compound. Its molecular formula is C16H10BrN and its molecular weight is 296.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-11H-benzo[a]carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-11H-benzo[a]carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Benzocarbazoles : A copper-catalyzed method for synthesizing 11H-benzo[a]carbazoles, including derivatives like 8-bromo-11H-benzo[a]carbazole, has been developed. This method uses 2-(2-bromophenyl)-1H-indoles and ketones as starting materials, offering moderate to excellent yields (Xie, Ling, & Fu, 2012).
Antitumor Agents : 11H-benzo[a]carbazole-5-carboxamide derivatives, potentially including 8-bromo-11H-benzo[a]carbazole, have been synthesized and shown to possess potent antitumor activities against human cancer A549 and HCT-116 cell lines. One such compound displayed remarkable in vitro and in vivo anticancer activity (Wang et al., 2011).
In Vitro Antitumor Activity : Novel hetero annulated carbazoles like 8-bromo-11H-benzo[a]carbazole have been synthesized and evaluated for in vitro antitumor activity. One compound showed significant therapeutic potential against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
Photocyclisation of Styrylindoles : Synthesis methods involving photocyclisation of styrylindoles to produce 1-, 2-, 3-, and 4-methyl-11H-benzo[a]carbazoles have been explored. These methods offer a pathway to derivatives like 8-bromo-11H-benzo[a]carbazole (Carruthers & Evans, 1974).
Environmental Fate of Carbazoles : Studies have focused on the distribution and environmental fate of carbazoles like 8-bromo-11H-benzo[a]carbazole, highlighting their potential dioxin-like toxicity and persistence in the environment (Chen et al., 2016).
Synthesis of Heterocyclic Compounds : Research on the synthesis of heterocyclic compounds involving carbazoles like 8-bromo-11H-benzo[a]carbazole has been conducted, with potential applications in pharmaceuticals (Kametani, Suzuki, Takahashi, & Fukumoto, 1974).
Catalyst-Controlled Synthesis : Catalyst-controlled synthesis methods have been developed for creating 11H-benzo[a]carbazoles and related compounds, including 8-bromo-11H-benzo[a]carbazole, demonstrating the versatility of these compounds in synthesis (Liu et al., 2019).
properties
IUPAC Name |
8-bromo-11H-benzo[a]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN/c17-11-6-8-15-14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)18-15/h1-9,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMAGCMWTQFBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-11H-benzo[a]carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




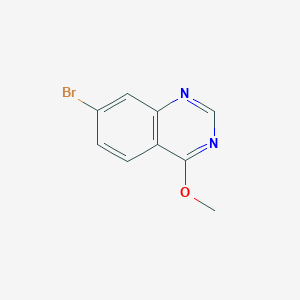
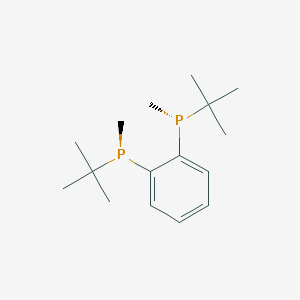
![methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B8090066.png)

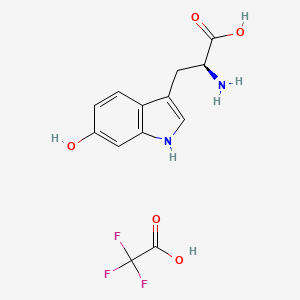

![4-Iodo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8090095.png)
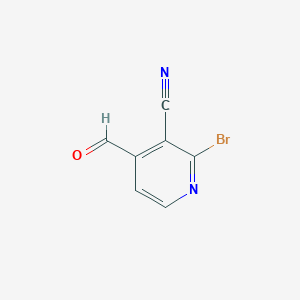
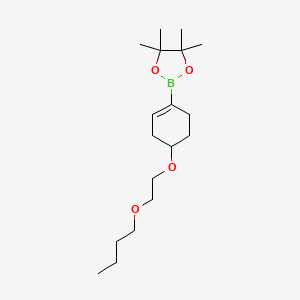

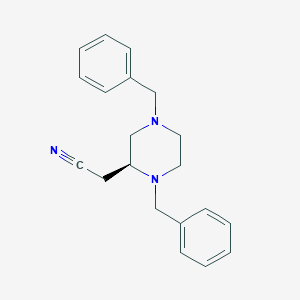
![(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B8090124.png)
![2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine](/img/structure/B8090135.png)